molecular formula C16H23ClN2O3 B2733875 (E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-41-5

(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2733875
M. Wt: 326.82
InChI Key: XJMPSMMETOOPAY-AATRIKPKSA-N
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Description

The compound’s name suggests it’s an organic compound with a complex structure, including a chloro-dimethoxyphenyl group, an ethyl group, a dimethylamino group, and a but-2-enamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors and using various organic chemistry reactions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure can be deduced from the name. It likely has a conjugated system due to the presence of the but-2-enamide group, which might give it unique chemical properties.



Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the but-2-enamide group might undergo reactions typical for amides and alkenes.



Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally.


Safety And Hazards

Without specific data, it’s hard to predict the compound’s safety and hazards. Standard safety procedures should be followed when handling it.


Future Directions

Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications.


properties

IUPAC Name

(E)-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-19(2)11-5-6-14(20)18-10-9-12-7-8-13(21-3)16(22-4)15(12)17/h5-8H,9-11H2,1-4H3,(H,18,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMPSMMETOOPAY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide

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